Tert-butyl 5-iodo-1,2-oxazole-3-carboxylate
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Overview
Description
“Tert-butyl 5-iodo-1,2-oxazole-3-carboxylate” is a chemical compound . It is an oxazole derivative, which is a class of organic compounds that contain a five-membered aromatic ring of three carbon atoms, one oxygen atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of oxazole derivatives, including “this compound”, can be achieved through various methods. One such method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles . An improved one-pot van Leusen oxazole synthesis using TosMIC, aliphatic halides, and various aldehydes in ionic liquids allows the preparation of 4,5-disubstituted oxazoles in high yields .Chemical Reactions Analysis
Oxazoles, including “this compound”, can undergo various chemical reactions. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Also, a CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines enables the preparation of substituted oxazoles .Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Antimicrobial Activity of Oxazole Derivatives : The synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles derivatives from tert-butyl carbazate, showcasing the importance of such intermediates in developing compounds with potential antimicrobial activity (Ghoneim & Mohamed, 2013).
- Metal-Free Amination of Benzoxazoles : Illustrating a metal-free route for the oxidative amination of benzoxazoles, indicating the versatility of tert-butyl-based compounds in facilitating environmentally benign synthetic routes (Lamani & Prabhu, 2011).
Development of Catalysts and Ligands
- Palladium(II) Complexes : The study of palladium(II) complexes with triazole-based N-heterocyclic carbene ligands, where tert-butyl groups play a critical role in the ligand structure, highlights the utility of such groups in developing catalytically active complexes (Turek et al., 2014).
Green Chemistry Applications
- Electrochemical Synthesis of Benzoxazole Derivatives : Demonstrates the use of electrochemical methods to synthesize benzoxazole derivatives, highlighting the role of tert-butyl groups in promoting green chemistry approaches (Salehzadeh, Nematollahi, & Hesari, 2013).
Future Directions
The future directions of “Tert-butyl 5-iodo-1,2-oxazole-3-carboxylate” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of more efficient and sustainable synthesis methods could also be a focus .
Properties
IUPAC Name |
tert-butyl 5-iodo-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO3/c1-8(2,3)12-7(11)5-4-6(9)13-10-5/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNUYARLEZDCHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NOC(=C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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